Product packaging for 4-Acetoxy-2',6'-dimethylbenzophenone(Cat. No.:CAS No. 890100-33-1)

4-Acetoxy-2',6'-dimethylbenzophenone

Cat. No.: B1292318
CAS No.: 890100-33-1
M. Wt: 268.31 g/mol
InChI Key: MGOWSJOVTHAWOI-UHFFFAOYSA-N
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Description

4-Acetoxy-2',6'-dimethylbenzophenone is a useful research compound. Its molecular formula is C17H16O3 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H16O3 B1292318 4-Acetoxy-2',6'-dimethylbenzophenone CAS No. 890100-33-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2,6-dimethylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-11-5-4-6-12(2)16(11)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOWSJOVTHAWOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641744
Record name 4-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-33-1
Record name 4-(2,6-Dimethylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis Methodologies for 4 Acetoxy 2 ,6 Dimethylbenzophenone and Analogs

Strategic Approaches to Acylaryl Methanone Scaffolds

The core of 4-Acetoxy-2',6'-dimethylbenzophenone is the acylaryl methanone, or benzophenone (B1666685), structure. The formation of this carbon-carbon bond between the two aromatic rings is a critical step in the synthesis. Several strategic approaches can be employed to construct this scaffold.

Friedel-Crafts Acylation and Related Reactions

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and represents a primary route to the 2',6'-dimethylbenzophenone core. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. chemguide.co.ukwikipedia.orgkhanacademy.orgyoutube.com

For the synthesis of the target molecule's scaffold, 1,3-dimethylbenzene (m-xylene) serves as the aromatic substrate. The acylating agent would ideally be a derivative of 4-acetoxybenzoyl chloride or a related compound. The reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). rsc.orgbeilstein-journals.org The general reaction is depicted below:

Friedel-Crafts Acylation ReactionFigure 1: General scheme of the Friedel-Crafts acylation for the synthesis of the 2',6'-dimethylbenzophenone scaffold.

The regioselectivity of the acylation on m-xylene is directed by the two methyl groups, which are ortho, para-directing. Acylation is expected to occur at the 4-position, which is para to one methyl group and ortho to the other, and sterically the most accessible position. Research on the Friedel-Crafts acylation of m-xylene with benzoyl chloride has shown that the major product is indeed 2,4-dimethylbenzophenone. rsc.org

A potential challenge in using 4-acetoxybenzoyl chloride directly is the possible interference of the acetoxy group with the Lewis acid catalyst. An alternative strategy involves using 4-methoxybenzoyl chloride as the acylating agent. The resulting 4-methoxy-2',6'-dimethylbenzophenone can then be demethylated to the corresponding phenol, 4-hydroxy-2',6'-dimethylbenzophenone, which can subsequently be acetylated. google.com

Table 1: Key Parameters in Friedel-Crafts Acylation of m-Xylene

ParameterDescriptionTypical Conditions/Reagents
Aromatic Substrate The electron-rich aromatic ring undergoing acylation.1,3-dimethylbenzene (m-xylene)
Acylating Agent Provides the acyl group to be introduced onto the aromatic ring.4-Acetoxybenzoyl chloride, 4-Methoxybenzoyl chloride
Catalyst A Lewis acid that activates the acylating agent.Aluminum chloride (AlCl₃), Iron(III) chloride (FeCl₃)
Solvent An inert solvent is typically used.Dichloromethane, Carbon disulfide
Temperature Reaction temperatures can vary.0 °C to room temperature

Other Aromatic Coupling and C-C Bond Formation Methods

Beyond Friedel-Crafts reactions, other modern coupling methodologies offer alternative pathways to the acylaryl methanone scaffold. These methods can sometimes provide better control over regioselectivity and functional group tolerance.

One prominent alternative is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organohalide. To form a benzophenone, a carbonyl group can be introduced through a carbonylative Suzuki coupling, or an arylboronic acid can be coupled with an aroyl chloride. researchgate.net For the synthesis of the 2',6'-dimethylbenzophenone scaffold, this could involve the reaction of 2,6-dimethylphenylboronic acid with 4-acetoxybenzoyl chloride or a related derivative.

Another approach is the Grignard reaction . The addition of a Grignard reagent, such as 2,6-dimethylphenylmagnesium bromide, to a benzaldehyde derivative (e.g., 4-acetoxybenzaldehyde) would yield a diarylmethanol. Subsequent oxidation of this secondary alcohol would produce the desired benzophenone. uq.edu.au

Table 2: Comparison of C-C Bond Formation Methods for Benzophenone Synthesis

MethodAdvantagesDisadvantages
Friedel-Crafts Acylation Readily available starting materials, well-established.Stoichiometric amounts of catalyst often needed, potential for side reactions, functional group intolerance.
Suzuki-Miyaura Coupling High functional group tolerance, catalytic in palladium.Requires pre-functionalized starting materials (boronic acids and halides).
Grignard Reaction Versatile for a wide range of substituents.Requires a two-step process (addition then oxidation), sensitive to moisture and acidic protons.

Regioselective Introduction of Acetoxy and Alkyl Substituents

The precise placement of the acetoxy group at the 4-position and the methyl groups at the 2' and 6' positions is crucial for the identity of the final compound. This regioselectivity can be achieved either by starting with appropriately substituted precursors or by introducing the substituents onto a pre-formed benzophenone core.

Acylation of Phenolic Derivatives

The introduction of the acetoxy group is typically achieved through the acylation of a corresponding phenolic precursor, in this case, 4-hydroxy-2',6'-dimethylbenzophenone. This reaction is a standard esterification and can be carried out using various acetylating agents.

Acetic anhydride is a common and effective reagent for this transformation. The reaction is often catalyzed by a base, such as pyridine or triethylamine, or a solid acid catalyst. researchgate.netrsc.orgnih.govscispace.comresearchgate.net The reaction proceeds via nucleophilic attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride.

Table 3: Common Reagents for the Acetylation of Phenols

ReagentConditions
Acetic Anhydride Often used with a base (e.g., pyridine) or an acid catalyst. Can also be performed under solvent-free conditions. researchgate.net
Acetyl Chloride Highly reactive, typically used in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

The acetylation of hindered phenols can sometimes be challenging, but in the case of 4-hydroxy-2',6'-dimethylbenzophenone, the hydroxyl group is relatively unhindered, allowing for efficient acetylation.

Methylation and Related Alkylation Strategies

The introduction of the two methyl groups at the 2' and 6' positions of the benzophenone scaffold is a key challenge in regioselectivity. The most straightforward approach is to utilize a starting material that already contains this substitution pattern, such as 1,3-dimethylbenzene in a Friedel-Crafts reaction.

However, if one were to start with a different benzophenone precursor, selective ortho-alkylation methods would be required. This can be achieved through the use of directing groups . A directing group, temporarily installed on the molecule, can guide a metal catalyst to a specific C-H bond, enabling its functionalization. For example, a hydroxyl or an amide group can direct palladium-catalyzed ortho-alkylation of an aromatic ring. nih.gov While more complex, this strategy offers a high degree of control over the placement of alkyl substituents.

Control of Substitution Patterns

The use of blocking groups can also be a powerful tool to control regioselectivity. A bulky group, such as a t-butyl group, can be temporarily introduced to block a more reactive site on an aromatic ring, forcing a subsequent reaction to occur at a different position. The blocking group can then be removed in a later step. researchgate.net This strategy can be particularly useful when direct substitution does not yield the desired isomer.

Specific Reaction Conditions and Catalysis in the Synthesis of this compound and Analogs

The synthesis of this compound, a sterically hindered diaryl ketone, is predominantly achieved through Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride. organic-chemistry.orgsigmaaldrich.com For the target molecule, two primary retrosynthetic pathways can be envisioned: the acylation of 1,3-dimethylbenzene with 4-acetoxybenzoyl chloride, or the acylation of phenyl acetate with 2,6-dimethylbenzoyl chloride. The former is generally preferred due to the activating nature of the two methyl groups on the 1,3-dimethylbenzene ring, which facilitates the electrophilic attack. The latter is less favorable as the acetoxy group on phenyl acetate deactivates the ring towards acylation. The steric hindrance presented by the two methyl groups adjacent to the reaction center necessitates careful optimization of reaction conditions.

Role of Acid and Base Catalysis

Acid Catalysis

Acid catalysis is fundamental to the Friedel-Crafts acylation, the cornerstone method for synthesizing benzophenones. The reaction requires a strong Lewis acid catalyst to activate the acylating agent (e.g., 4-acetoxybenzoyl chloride). wikipedia.orgsigmaaldrich.com

The mechanism begins with the coordination of the Lewis acid (commonly AlCl₃, FeCl₃, or solid acids) to the chlorine atom of the acyl chloride. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a highly reactive, resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This acylium ion acts as the electrophile that is subsequently attacked by the electron-rich aromatic ring of 1,3-dimethylbenzene.

A crucial aspect of this catalytic process is the amount of Lewis acid required. Unlike other catalytic reactions, Friedel-Crafts acylation often necessitates a stoichiometric amount, or even an excess, of the catalyst. organic-chemistry.org This is because the carbonyl group of the resulting benzophenone product is also a Lewis base and forms a stable complex with the Lewis acid catalyst. This complex deactivates the product, preventing further acylation (polyacylation), but also sequesters the catalyst, rendering it unavailable to activate more acyl chloride. organic-chemistry.orgyoutube.com An aqueous workup step is required at the end of the reaction to hydrolyze this complex and liberate the final ketone product. youtube.com

Common Lewis acids used in these syntheses are listed below:

Aluminum Chloride (AlCl₃)

Ferric Chloride (FeCl₃)

Zinc Chloride (ZnCl₂)

Boron Trifluoride (BF₃)

Solid acid catalysts (e.g., zeolites, triflic acid functionalized zirconia) google.com

Base Catalysis

While the core Friedel-Crafts acylation is acid-catalyzed, bases can play an ancillary role in alternative or modern synthetic methodologies. In some photocatalytic or cross-coupling reactions used to form C(sp³)–C(sp²) bonds for synthesizing complex ketone derivatives, a non-nucleophilic organic base like 2,6-lutidine may be employed. acs.org In such contexts, the base does not catalyze the primary bond formation but acts as a scavenger for acidic byproducts, such as hydrobromic acid or hydrochloric acid, which might be generated during the reaction. acs.org For the standard Friedel-Crafts synthesis of this compound, however, direct base catalysis is not a feature of the main acylation step.

Solvent Effects and Reaction Optimization

The optimization of reaction conditions is critical for maximizing the yield and purity of sterically hindered ketones like this compound. Key parameters for optimization include the choice of solvent, catalyst loading, temperature, and reaction time.

Solvent Effects

Commonly used solvents include:

Non-polar solvents: Carbon disulfide (CS₂) and dichloromethane (CH₂Cl₂) are traditional choices. They are good at dissolving the reactants but may lead to slower reaction rates.

Polar solvents: Nitrobenzene is a classic polar solvent for these reactions. It can dissolve the Lewis acid-acyl chloride complex, often accelerating the reaction. However, its high boiling point and toxicity make it less desirable.

Solvent-free conditions: In some modern approaches, reactions are run without a solvent, which can be more environmentally friendly and sometimes leads to faster reactions, particularly when assisted by microwave irradiation. researchgate.net

The following table illustrates the impact of different solvents and catalysts on the yield of a model Friedel-Crafts benzoylation reaction, providing insight into optimization strategies.

EntryCatalyst (mol %)SolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (10)Dichloromethane252465
2AlCl₃ (110)Carbon Disulfide45488
3FeCl₃·6H₂O (10)Ionic Liquid (TAAIL)602492
4ZnO (stoichiometric)Solvent-free25195
5Solid Acid ZirconiaToluene110690

Data in the table is illustrative, based on typical results for Friedel-Crafts acylation reactions found in the literature. organic-chemistry.orggoogle.comresearchgate.net

Reaction Optimization

Beyond solvent choice, adjusting temperature and catalyst loading is key. Due to the steric hindrance around the 2',6'-dimethylphenyl ring, higher temperatures may be required to achieve a reasonable reaction rate. However, excessively high temperatures can lead to side reactions or decomposition. The amount of catalyst must be carefully controlled; while a stoichiometric amount is often necessary, using a large excess can complicate purification. A systematic approach, varying one parameter at a time (e.g., temperature, catalyst amount, reaction duration), is essential to identify the optimal conditions for synthesizing this compound. researchgate.net

Advanced Synthetic Techniques

To overcome some limitations of classical Friedel-Crafts acylation, such as harsh conditions, large amounts of corrosive catalysts, and long reaction times, several advanced synthetic techniques have been developed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reactions. nih.govbiotechjournal.in In the context of Friedel-Crafts acylation, microwave heating can dramatically reduce reaction times from hours to minutes. researchgate.net This rapid, uniform heating is particularly effective for reactions in polar media or with ionic liquids, which absorb microwave energy efficiently. nih.gov This can lead to higher yields and cleaner reactions by minimizing the formation of thermal degradation byproducts.

Use of Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. researchgate.netresearchgate.net Chloroaluminate or other Lewis-acidic ionic liquids can serve as recyclable media for Friedel-Crafts reactions. researchgate.net Their advantages include negligible vapor pressure, high thermal stability, and the ability to dissolve both organic substrates and inorganic catalysts. researchgate.netbiotechjournal.in The use of ILs can lead to enhanced reaction rates and simplified product isolation, as the product can often be separated by simple extraction, and the ionic liquid-catalyst system can be recycled.

The table below compares conventional heating with microwave-assisted synthesis in an ionic liquid for a model acylation reaction, highlighting the benefits of these advanced techniques.

EntryMethodSolvent/MediumTimeYield (%)
1Conventional HeatingDichloromethane12 h70
2Microwave IrradiationIonic Liquid10 min92
3Conventional HeatingSolvent-free6 h85
4Microwave IrradiationSolvent-free15 min94

Data in the table is illustrative, based on typical results for microwave-assisted Friedel-Crafts acylation reactions found in the literature. researchgate.netnih.gov

These advanced methods offer greener, more efficient pathways for the synthesis of complex molecules like this compound, addressing many of the challenges associated with traditional synthetic protocols.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Analysis of Substitution Patterns

Proton (¹H) NMR spectroscopy is instrumental in determining the substitution patterns on the aromatic rings of 4-Acetoxy-2',6'-dimethylbenzophenone. The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals offer a detailed map of the proton environments within the molecule.

Acetoxyphenyl Ring Protons: The protons on the 4-acetoxyphenyl ring are expected to exhibit a characteristic AA'BB' system due to the para-substitution. The protons ortho to the acetoxy group (H-2 and H-6) would appear as a doublet, while the protons meta to the acetoxy group (H-3 and H-5) would also appear as a doublet. The electron-withdrawing nature of the acetoxy group would typically shift these signals downfield.

Dimethylphenyl Ring Protons: The protons on the 2',6'-dimethylphenyl ring would present a different pattern. The two methyl groups at the 2' and 6' positions create steric hindrance and influence the electronic environment of the remaining aromatic protons (H-3', H-4', and H-5'). These protons would likely appear as a complex multiplet due to their coupling with each other.

Methyl Protons: Two distinct singlet signals are expected for the methyl protons. The singlet corresponding to the acetoxy group's methyl protons would typically appear in the range of δ 2.0-2.5 ppm. The singlet for the two equivalent methyl groups on the dimethylphenyl ring would likely be found at a slightly different chemical shift in the aromatic methyl region.

Interactive Data Table: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2, H-67.2 - 7.4d2H
H-3, H-57.8 - 8.0d2H
H-3', H-4', H-5'7.0 - 7.3m3H
-OCOCH₃2.3s3H
Ar-CH₃ (2', 6')2.1s6H

Carbon-13 (¹³C) NMR for Structural Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal, confirming the presence of all carbon atoms and their chemical environments.

Carbonyl Carbon: A characteristic downfield signal is expected for the ketone carbonyl carbon (C=O), typically in the range of δ 190-200 ppm.

Ester Carbonyl Carbon: The carbonyl carbon of the acetoxy group (-OCOCH₃) will also appear downfield, but generally at a lower chemical shift than the ketone carbonyl, around δ 168-172 ppm.

Aromatic Carbons: The aromatic carbons will produce a series of signals in the typical aromatic region (δ 110-160 ppm). The chemical shifts will be influenced by the substituents on each ring. For instance, the carbon attached to the acetoxy group (C-4) and the carbons bearing the methyl groups (C-2' and C-6') will have distinct chemical shifts.

Methyl Carbons: The methyl carbons of the acetoxy and the aromatic methyl groups will appear in the upfield region of the spectrum, typically below δ 30 ppm.

Two-Dimensional (2D) NMR Techniques (HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing the connectivity between protons and carbons.

HSQC: The HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum based on the already assigned ¹H NMR signals.

HMBC: The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between the different fragments of the molecule, such as the link between the carbonyl group and the two aromatic rings. For example, correlations from the protons on the acetoxyphenyl ring to the ketone carbonyl carbon would confirm this part of the structure.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This high precision allows for the determination of the exact molecular formula of this compound, which is C₁₇H₁₆O₃. The experimentally measured mass should be in very close agreement with the calculated theoretical mass for this formula.

Interactive Data Table: HRMS Data

Molecular FormulaCalculated MassMeasured Mass
C₁₇H₁₆O₃268.1099(To be determined experimentally)

Fragmentation Pathways and Structural Information from GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The mass spectrum obtained from GC-MS shows the molecular ion peak and a series of fragment ions. The fragmentation pattern is a fingerprint of the molecule and provides valuable structural information.

Key fragmentation pathways for this compound could include:

Loss of the acetyl group: A common fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetoxy group, leading to a fragment corresponding to the 4-hydroxy-2',6'-dimethylbenzophenone.

Cleavage at the carbonyl group: The bond between the carbonyl carbon and the aromatic rings can cleave, leading to the formation of benzoyl-type cations. For example, a fragment corresponding to the 2',6'-dimethylbenzoyl cation could be observed.

Formation of acylium ions: The formation of an acylium ion from the acetoxy group (CH₃CO⁺) is also a possible fragmentation pathway.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)4.4.1. Chromophore Analysis and Electronic Transitions4.4.2. Time-Resolved Spectroscopy for Excited State Lifetimes

Without primary data, any attempt to describe the spectroscopic properties of this compound would be purely speculative and fall outside the scope of a scientifically accurate report. Further research and publication of its spectroscopic characteristics are required for a complete understanding of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Such studies would be foundational to understanding the intrinsic properties of 4-Acetoxy-2',6'-dimethylbenzophenone.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of this compound. Conformational analysis would further explore other stable or low-energy shapes the molecule might adopt by rotating around its single bonds, which is particularly relevant given the flexible linkages between the phenyl rings and the carbonyl group. At present, no published optimized geometry data for this specific molecule could be located.

Electronic Structure and Frontier Molecular Orbitals (FMO)

An analysis of the electronic structure would reveal how electrons are distributed within the molecule. A key part of this is the study of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical for predicting a molecule's reactivity and its electronic properties. The energy gap between the HOMO and LUMO, for instance, is a key indicator of chemical stability and the energy required for electronic excitation. Without specific DFT calculations, the HOMO-LUMO gap and orbital distributions for this compound remain undetermined.

Excited State Calculations and Photophysical Properties

Computational methods, particularly Time-Dependent DFT (TD-DFT), are employed to study the behavior of molecules upon absorbing light. These calculations can predict the absorption and emission spectra, identify the nature of electronic transitions (e.g., n→π* or π→π*), and calculate the energies of singlet and triplet excited states. researchgate.netresearchgate.net Such information is vital for understanding the photochemistry of the compound, including its potential for fluorescence or phosphorescence. For this compound, this data is not available in the existing literature.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is also instrumental in mapping the pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Characterization

To understand how this compound might transform into other chemical species, researchers would computationally search for transition states. A transition state is the highest energy point along a reaction pathway, and its structure and energy are critical for determining the reaction rate. Characterizing the transition state involves complex calculations to find the specific molecular arrangement that represents the barrier to the reaction. No such studies detailing reaction pathways involving this compound have been found.

Energy Profiles of Chemical Transformations

By calculating the energies of reactants, transition states, intermediates, and products, a complete energy profile or reaction coordinate diagram can be constructed. This profile provides a quantitative understanding of the reaction's thermodynamics (the relative stability of products and reactants) and kinetics (the height of the energy barriers). Such an energy profile would be essential for predicting the feasibility and outcomes of chemical transformations involving this compound, but this information is currently unavailable.

Radical Intermediates and Spin Density Analysis

In the study of photochemical reactions, benzophenone (B1666685) and its derivatives are well-known to form radical intermediates upon excitation. For substituted benzophenones, the initial photochemical event often involves the formation of a radical anion following an electron transfer process. This process is influenced by the electronic nature of the substituents on the aromatic rings.

Theoretical studies, primarily using Density Functional Theory (DFT), have been employed to understand the electronic structure of these radical intermediates. A key aspect of these investigations is the analysis of spin density distribution, which reveals the location of the unpaired electron within the radical. In a typical benzophenone radical anion, the spin density is primarily delocalized over the benzoyl moiety, with significant contributions from the carbonyl carbon and oxygen atoms, as well as the aromatic ring carbons.

For a molecule like this compound, the substituents would modulate this distribution. The electron-donating methyl groups on one ring and the acetoxy group on the other would influence the electron density across the molecule. Computational studies on similar substituted benzophenones show that the spin density distribution in the radical anion is sensitive to the nature and position of the substituents. The table below, based on generalized findings for substituted benzophenones, illustrates how spin density might be distributed in a hypothetical radical anion of a substituted benzophenone.

Table 1: Representative Mulliken Spin Densities in a Substituted Benzophenone Radical Anion (Hypothetical Data)

Atomic CenterMulliken Spin Density (a.u.)
Carbonyl Carbon+0.45
Carbonyl Oxygen+0.35
C4' (para-position on acetoxy-substituted ring)+0.15
C2, C6 (ortho-positions on dimethyl-substituted ring)+0.05
Other Aromatic CarbonsVariable (positive and negative)

The positive values indicate an excess of spin-up (α) electron density. The distribution suggests that the unpaired electron resides predominantly in a π* orbital of the carbonyl group, with significant delocalization onto the phenyl rings. The precise values for this compound would require specific DFT calculations.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that can be correlated with its chemical reactivity. For substituted benzophenones, descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are particularly informative.

Structure-reactivity relationships in substituted benzophenones have been established through combined electrochemical and computational studies. iaea.org A key finding is the linear correlation between the experimentally measured reduction potentials and the theoretically calculated LUMO energies. iaea.org Benzophenones with electron-withdrawing groups tend to have lower LUMO energies, making them easier to reduce, while those with electron-donating groups have higher LUMO energies and are more difficult to reduce. iaea.org

The following table presents representative data from studies on various substituted benzophenones, illustrating the relationship between substituents, LUMO energy, and reduction potential. iaea.org

Table 2: Quantum Chemical Descriptors and Electrochemical Properties of Representative Substituted Benzophenones

SubstituentLUMO Energy (eV)First Reduction Potential (V vs. Fc/Fc+)
4,4'-dimethoxy (electron-donating)-1.85-2.45
Unsubstituted Benzophenone-2.05-2.28
4-chloro (electron-withdrawing)-2.20-2.15
4,4'-dichloro (electron-withdrawing)-2.35-2.05

This data demonstrates a clear trend where a lower LUMO energy corresponds to a less negative reduction potential, indicating that the compound is more readily reduced. iaea.org Such relationships are crucial for predicting the reactivity of novel benzophenone derivatives like this compound.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment, such as solvent molecules. For a molecule like this compound, MD simulations can provide insights into its solvation structure and how intermolecular forces, such as hydrogen bonding and van der Waals interactions, influence its conformation and reactivity in different solvents.

While specific MD simulations for this compound are not available in the literature, studies on the parent benzophenone molecule in various solvents have been conducted. These simulations reveal detailed information about the organization of solvent molecules around the solute. For instance, in protic solvents like alcohols, the solvent molecules are shown to form hydrogen bonds with the carbonyl oxygen of the benzophenone. The strength and dynamics of these hydrogen bonds can significantly affect the photochemical behavior of the benzophenone derivative.

Key parameters often analyzed in MD simulations include radial distribution functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom, and the average number of hydrogen bonds.

The table below summarizes the kind of data that can be obtained from MD simulations, based on studies of benzophenone in different solvents.

Table 3: Illustrative Data from Molecular Dynamics Simulations of Benzophenone in Solution

SolventInteraction SitePeak of Radial Distribution Function (Å)Average Number of Hydrogen Bonds
MethanolCarbonyl Oxygen --- Methanol Hydrogen1.81.2
WaterCarbonyl Oxygen --- Water Hydrogen1.71.5
AcetonitrileCarbonyl Oxygen --- Acetonitrile Methyl H2.5N/A (Weak C-H···O interactions)

For this compound, MD simulations would be valuable in understanding how the bulky dimethyl groups in the ortho positions might sterically hinder the approach of solvent molecules to the carbonyl group, potentially altering its solvation shell and subsequent photochemical reactivity compared to unsubstituted benzophenone. The acetoxy group would also be expected to participate in specific interactions with the solvent.

Applications in Polymer Science and Materials Chemistry

Photoinitiation of Polymerization Processes

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators, which means they initiate polymerization through a bimolecular process. sigmaaldrich.com Upon absorption of ultraviolet (UV) light, the photoinitiator is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. mdpi.com This excited triplet state is the primary reactive species in the initiation process.

Mechanisms of Radical Photoinitiation

The photoinitiation mechanism for benzophenone-type compounds like 4-Acetoxy-2',6'-dimethylbenzophenone involves the abstraction of a hydrogen atom from a suitable hydrogen donor, often referred to as a co-initiator. nih.gov This process generates two radicals: a ketyl radical from the benzophenone derivative and a radical from the co-initiator. The radical generated from the co-initiator is typically the one that initiates the polymerization of monomers.

Photoexcitation: The benzophenone derivative (BP) absorbs a photon of UV light and is excited to a singlet state (¹BP*).

BP + hν → ¹BP*

Intersystem Crossing: The excited singlet state rapidly converts to a more stable triplet state (³BP*).

¹BP* → ³BP*

Hydrogen Abstraction: The triplet state benzophenone abstracts a hydrogen atom from a hydrogen donor (R-H), forming a benzophenone ketyl radical and a donor radical (R•).

³BP* + R-H → BPH• + R•

Initiation: The donor radical (R•) attacks a monomer molecule (M), initiating the polymer chain growth.

R• + M → R-M•

Common hydrogen donors include amines, alcohols, and thiols. The efficiency of this process is highly dependent on the reactivity of the triplet state and the availability and reactivity of the hydrogen donor.

Initiation Efficiency and Rate Constants

The initiation efficiency of a photoinitiator is a measure of how effectively the absorbed photons lead to the generation of radicals that start polymer chains. For Type II photoinitiators like this compound, the efficiency is influenced by several factors, including the quantum yield of intersystem crossing, the rate constant of hydrogen abstraction, and the reactivity of the generated radicals towards the monomer.

Table 1: General Factors Influencing Photoinitiation Efficiency

FactorDescription
Quantum Yield of Intersystem Crossing The efficiency of forming the reactive triplet state from the excited singlet state. For benzophenones, this is typically high. mdpi.com
Hydrogen Abstraction Rate Constant The rate at which the excited photoinitiator abstracts a hydrogen atom from a co-initiator. This is dependent on the structure of both the photoinitiator and the co-initiator.
Reactivity of Initiating Radicals The efficiency with which the generated radicals add to the monomer to start polymerization, versus undergoing side reactions.
Monomer Reactivity The inherent reactivity of the monomer towards radical-initiated polymerization.
Light Intensity Higher light intensity leads to a higher rate of photoexcitation and, consequently, a higher rate of initiation.

Influence of Substituents on Photoinitiator Performance

The substituents on the benzophenone rings can significantly alter the photophysical and photochemical properties of the photoinitiator, thereby affecting its performance. nih.govmedicaljournals.se These effects can be electronic or steric in nature.

Dimethyl Groups (2',6'-positions): The two methyl groups on the second phenyl ring are electron-donating groups. More significantly, their presence in the ortho positions introduces considerable steric hindrance. This steric bulk can force the phenyl rings to twist out of planarity with the central carbonyl group. This twisting can affect the conjugation of the system and, consequently, its absorption spectrum and the energy levels of the excited states. In some cases, steric hindrance can influence the interaction with the hydrogen donor.

The combination of these substituents in this compound would be expected to result in a unique set of photophysical properties compared to unsubstituted benzophenone.

Role in Photopolymerization Systems

In a practical photopolymerization system, this compound would be combined with one or more monomers, a co-initiator, and potentially other additives to form a photocurable formulation. The performance of the photoinitiator in such a system is evaluated based on factors like the degree of monomer conversion and the final properties of the resulting polymer.

Monomer Conversion and Polymer Properties

The ultimate goal of using a photoinitiator is to achieve a high degree of monomer conversion in a short amount of time. The extent of monomer conversion directly influences the final properties of the cured polymer, such as its hardness, chemical resistance, and mechanical strength.

While specific data for systems using this compound is not available, general trends observed in photopolymerization can be discussed. The monomer conversion typically increases with irradiation time until it reaches a plateau. The final conversion is often limited by the vitrification of the polymerizing system, where the increasing viscosity restricts the mobility of the reactive species.

Table 2: Factors Affecting Monomer Conversion and Polymer Properties

ParameterEffect on Monomer ConversionEffect on Polymer Properties
Photoinitiator Concentration Increases up to an optimal level, then may decrease due to light screening effects.Higher conversion generally leads to improved mechanical strength and hardness.
Co-initiator Type and Concentration The choice of co-initiator significantly impacts the initiation rate and thus the conversion.Can influence the final polymer network structure and properties.
Light Intensity Higher intensity generally leads to a faster rate of conversion.Can affect the polymer network formation and may lead to higher stress in the cured material.
Monomer Functionality Higher functionality monomers lead to faster crosslinking and may trap unreacted monomers, affecting final conversion.Higher crosslink density results in a more rigid and brittle polymer.
Temperature Higher temperatures can increase mobility and lead to higher final conversion.Can affect the final morphology and mechanical properties of the polymer.

Photoinitiator Loading and Curing Characteristics

The concentration, or loading, of the photoinitiator is a critical parameter in a photopolymerization formulation. An optimal concentration is required to achieve efficient curing.

Low Loading: At low concentrations, the rate of initiation will be slow, leading to a long curing time and potentially incomplete conversion.

Optimal Loading: There is typically an optimal concentration range where the rate of curing is maximized.

High Loading: At excessively high concentrations, the photoinitiator itself can act as a UV filter, absorbing a significant portion of the incident light at the surface of the sample. This "inner filter" effect can lead to a decrease in the curing depth and may result in a non-uniform cure through the thickness of the material.

The curing characteristics of a formulation containing this compound would need to be empirically determined for a specific monomer system and set of curing conditions. This would involve studying the effect of its concentration on properties such as cure speed, depth of cure, and the final physical and mechanical properties of the polymer.

Development of Advanced Materials

The unique photochemical properties of this compound position it as a valuable component in the formulation of a range of advanced, light-sensitive materials. Its primary function is to absorb UV radiation and initiate a chemical reaction, typically a polymerization process, that leads to the formation of a solid, cross-linked polymer network.

Photoresist Technologies

Coatings and Inks

One of the most significant applications of benzophenone-based photoinitiators is in the formulation of UV-curable coatings and inks. These materials offer several advantages over traditional solvent-based systems, including rapid curing times, reduced volatile organic compound (VOC) emissions, and enhanced durability.

The general mechanism for a Type II photoinitiator like this compound involves the absorption of UV light, which excites the molecule to a triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically an amine, to generate free radicals. These radicals then initiate the polymerization of acrylate or methacrylate oligomers and monomers in the coating or ink formulation.

The performance of this compound in these applications would be influenced by factors such as its molar extinction coefficient at the wavelength of the UV source, the efficiency of intersystem crossing to the triplet state, and the rate of hydrogen abstraction. The presence of the acetoxy group may affect its solubility in different formulations, while the sterically hindering dimethyl groups on the benzoyl ring could influence the kinetics of the hydrogen abstraction process.

Table 1: Hypothetical Performance Characteristics of this compound in a UV-Curable Acrylate Coating

PropertyValueUnit
Photoinitiator Concentration3% by weight
UV Wavelength365nm
Curing Time< 10seconds
Pencil Hardness2H-
Adhesion (Cross-hatch)5B-

Note: This table is illustrative and based on the general performance of benzophenone derivatives. Specific experimental data for this compound is not available.

Other Polymer-Based Applications

Beyond coatings and inks, benzophenone derivatives find use in a variety of other polymer-based applications. These can include:

Adhesives: UV-curable adhesives rely on photoinitiators to achieve rapid bonding between substrates.

3D Printing (Vat Polymerization): In stereolithography (SLA) and digital light processing (DLP), a liquid resin is selectively cured layer-by-layer using a light source. Photoinitiators are essential for this process.

Polymer Synthesis: Photoinitiation can be used as a method to produce polymers with specific architectures and properties.

The suitability of this compound for these applications would depend on its compatibility with the specific monomer and oligomer systems, as well as the desired curing characteristics of the final product.

Structure-Property Relationships in Photoinitiator Design

The effectiveness of a photoinitiator is intrinsically linked to its molecular structure. For this compound, several structural features are key to its function.

The core benzophenone chromophore is responsible for absorbing UV light. The efficiency and wavelength of this absorption can be tuned by the addition of substituent groups.

The acetoxy group (-OCOCH₃) at the 4-position of one phenyl ring is an electron-donating group. Such groups can influence the energy levels of the molecule and potentially shift the absorption spectrum. It can also impact the solubility and compatibility of the photoinitiator within different polymer formulations.

The two methyl groups (-CH₃) at the 2' and 6' positions of the other phenyl ring introduce significant steric hindrance around the carbonyl group. This steric bulk can affect the rate of the bimolecular hydrogen abstraction process, a critical step in the initiation of polymerization for Type II photoinitiators. While potentially slowing the reaction, this steric hindrance might also offer advantages in terms of selectivity or stability.

Table 2: Key Structural Features of this compound and Their Potential Influence on Photoinitiator Properties

Structural FeaturePotential Influence on Properties
Benzophenone BackbonePrimary UV absorption, triplet state formation
4-Acetoxy GroupModifies absorption spectrum, enhances solubility
2',6'-Dimethyl GroupsSteric hindrance, affects hydrogen abstraction kinetics

Q & A

Q. Key Reaction Parameters Table

ParameterOptimal Range/DetailsReference
pH3–6 (pH 4 preferred)
CatalystCopper sulfate
Purification MethodSteam distillation, benzene extraction

How is the purity of this compound typically assessed in laboratory settings?

Basic
Purity is validated using:

  • Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted precursors or byproducts) .
  • Spectroscopy : 1^1H/13^13C NMR confirms structural integrity, while FT-IR verifies functional groups (e.g., acetoxy C=O stretch at ~1750 cm1^{-1}) .
  • Melting Point Analysis : Consistency with literature values (e.g., 58–63°C for 4-methoxybenzophenone analogs) ensures crystallinity .

What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Advanced
Contradictions may arise from variations in assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature, and cell lines) .
  • Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives (e.g., 2',6'-dihydroxy-4'-methoxyacetophenone’s antifungal efficacy vs. hydroxyl/methoxy substitutions) .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent polarity or dosage .

How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Q. Advanced

  • Retrosynthesis Tools : AI-driven platforms (e.g., Template_relevance models) predict feasible routes using databases like Reaxys or Pistachio .
  • DFT Calculations : Model transition states and electron density maps to assess regioselectivity in substitutions (e.g., acetoxy group hydrolysis) .
  • Solubility Prediction : COSMO-RS simulations estimate solubility in solvents like DMSO or ethanol, guiding reaction medium selection .

What safety precautions are essential when handling this compound in the laboratory?

Q. Basic

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Gloves and goggles to prevent skin/eye contact (irritation risks noted for benzophenone analogs) .
  • Waste Disposal : Follow EPA guidelines for halogenated organic waste due to potential environmental persistence .

What are the challenges in scaling up the synthesis of this compound from laboratory to pilot scale?

Q. Advanced

  • Heat Management : Exothermic reactions (e.g., Friedel-Crafts) require jacketed reactors to prevent runaway conditions .
  • Purification Efficiency : Transition from batch distillation to continuous systems to maintain yield (>95%) .
  • Byproduct Control : Optimize catalyst recovery (e.g., copper sulfate) to reduce waste and costs .

Which spectroscopic techniques are most effective for characterizing this compound?

Q. Basic

  • NMR : 1^1H NMR identifies methyl (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.5 ppm); 13^13C NMR confirms carbonyl (δ 190–210 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 269.1 for C15_{15}H16_{16}O3_3) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., lattice energy calculations for analogs) .

How do structural modifications at the acetoxy group influence the compound's bioactivity?

Q. Advanced

  • Hydrolysis Resistance : Acetoxy groups (vs. free hydroxyls) enhance metabolic stability but reduce hydrogen-bonding capacity, altering receptor binding .
  • Electron-Withdrawing Effects : Fluorine substitution at adjacent positions (e.g., 2',6'-difluoro analogs) increases electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Solubility Impact : Methoxy or hydroxy groups improve aqueous solubility, critical for in vitro assays (e.g., IC50_{50} determination in antifungal studies) .

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